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molecular formula C9H20O2 B8362410 4-Isopentyloxy butanol

4-Isopentyloxy butanol

Cat. No. B8362410
M. Wt: 160.25 g/mol
InChI Key: JAUSEOYIDXDKLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04025641

Procedure details

To 12.2 g (0.279 mol) of 55% sodium hydride dispersion in oil, suspended in 400 cc of absolute 1,2-dimethoxy ethane, there is added dropwise, under nitrogen, over the course of 20 minutes and while stirring, 360 g (0.40 mol) of 1,4-butandiol in 50 cc of absolute 1,2-dimethoxy ethane. The mixture is stirred at 60° C. for 3 hours, 40.2 g (0.266 mol) of isopentyl bromide are then added and the mixture is stirred at 60° for 22 hours. The resulting sodium bromide is suction filtered, washed with ether and the filtrate is evaporated. For the removal of the excess 1,4-butandiol the residue is taken up in ether, washed three times with water, dried over sodium sulphate and evaporated. After the fractional distillation of the product, pure 4-isopentyloxy butanol, having a B.P. of 80°-81°/0.6 mm Hg, is obtained.
Quantity
12.2 g
Type
reactant
Reaction Step One
Quantity
360 g
Type
reactant
Reaction Step Two
Quantity
40.2 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
400 mL
Type
solvent
Reaction Step Five
Quantity
50 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[H-].[Na+].[CH2:3]([OH:8])[CH2:4][CH2:5][CH2:6][OH:7].[CH2:9](Br)[CH2:10][CH:11]([CH3:13])[CH3:12].[Br-].[Na+]>COCCOC>[CH2:9]([O:7][CH2:6][CH2:5][CH2:4][CH2:3][OH:8])[CH2:10][CH:11]([CH3:13])[CH3:12] |f:0.1,4.5|

Inputs

Step One
Name
Quantity
12.2 g
Type
reactant
Smiles
[H-].[Na+]
Step Two
Name
Quantity
360 g
Type
reactant
Smiles
C(CCCO)O
Step Three
Name
Quantity
40.2 g
Type
reactant
Smiles
C(CC(C)C)Br
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Br-].[Na+]
Step Five
Name
Quantity
400 mL
Type
solvent
Smiles
COCCOC
Step Six
Name
Quantity
50 mL
Type
solvent
Smiles
COCCOC

Conditions

Stirring
Type
CUSTOM
Details
while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
there is added dropwise, under nitrogen, over the course of 20 minutes
Duration
20 min
STIRRING
Type
STIRRING
Details
The mixture is stirred at 60° C. for 3 hours
Duration
3 h
STIRRING
Type
STIRRING
Details
the mixture is stirred at 60° for 22 hours
Duration
22 h
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed with ether
CUSTOM
Type
CUSTOM
Details
the filtrate is evaporated
CUSTOM
Type
CUSTOM
Details
For the removal of the excess 1,4-butandiol the residue
WASH
Type
WASH
Details
washed three times with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulphate
CUSTOM
Type
CUSTOM
Details
evaporated
DISTILLATION
Type
DISTILLATION
Details
After the fractional distillation of the product, pure 4-isopentyloxy butanol
CUSTOM
Type
CUSTOM
Details
is obtained

Outcomes

Product
Name
Type
Smiles
C(CC(C)C)OCCCCO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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